molecular formula C20H26ClNO B15187537 2-(1,1'-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride CAS No. 109461-32-7

2-(1,1'-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride

Cat. No.: B15187537
CAS No.: 109461-32-7
M. Wt: 331.9 g/mol
InChI Key: QPTLOVWKLKQYFJ-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, a morpholine ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride typically involves multiple steps. One common route includes:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a morpholine moiety.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the morpholine nitrogen with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine: Lacks the isopropyl group, leading to different steric and electronic properties.

    4-(1,1’-Biphenyl)-2-methylmorpholine hydrochloride: Similar structure but with variations in the position of the biphenyl group.

    2-(1,1’-Biphenyl)-4-ylmorpholine hydrochloride: Lacks the methyl and isopropyl groups, resulting in different reactivity and biological activity.

Uniqueness

2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is unique due to its specific combination of functional groups, which confer distinct steric and electronic properties

Properties

CAS No.

109461-32-7

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

2-methyl-2-(4-phenylphenyl)-4-propan-2-ylmorpholine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-16(2)21-13-14-22-20(3,15-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17;/h4-12,16H,13-15H2,1-3H3;1H

InChI Key

QPTLOVWKLKQYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)(C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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